N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its biological activity, and a nitrobenzamide group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves multiple steps. One common route starts with the preparation of the benzoxazole ring, followed by the introduction of the ethyl group at the 5-position. The phenyl group is then attached to the benzoxazole ring, and the nitrobenzamide group is introduced through a nitration reaction. The final step involves the coupling of the benzoxazole derivative with the nitrobenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of halogen atoms or other substituents onto the benzoxazole ring.
Scientific Research Applications
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide
- N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Uniqueness
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide is unique due to the presence of both the benzoxazole and nitrobenzamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-3-15-5-11-21-19(12-15)25-23(30-21)16-7-9-18(10-8-16)24-22(27)17-6-4-14(2)20(13-17)26(28)29/h4-13H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSMPRXRIEFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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